Boc-L-4-Methylbenzyl-L-Penicillamine

Catalog No.
S1489578
CAS No.
104323-41-3
M.F
C18H27NO4S
M. Wt
353.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-4-Methylbenzyl-L-Penicillamine

CAS Number

104323-41-3

Product Name

Boc-L-4-Methylbenzyl-L-Penicillamine

IUPAC Name

(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C18H27NO4S

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1

InChI Key

SIBYHJVDFRKDDV-CQSZACIVSA-N

SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-L-4-Methylbenzyl-L-Penicillamine

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-L-4-Methylbenzyl-L-Penicillamine is a derivative of penicillamine, an amino acid that serves as a chelating agent and has applications in treating various medical conditions. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and usability in peptide synthesis. The chemical structure can be represented by the molecular formula C18H27NO4SC_{18}H_{27}NO_{4}S and is characterized by the presence of a 4-methylbenzyl substituent on the sulfur atom of penicillamine, which contributes to its unique properties and biological activities .

Currently, there is no published research on the specific mechanism of action of MBzl-Pen itself. However, the L-penicillamine backbone is known to chelate metal ions, and this property may be relevant to the potential biological effects of MBzl-Pen conjugates within peptides [].

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield free penicillamine, making it available for further reactions or incorporation into peptides.
  • Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids, facilitating the synthesis of peptides.
  • Thiol Reactions: The thiol group in penicillamine can engage in redox reactions, forming disulfides or reacting with electrophiles.

These reactions are essential in the context of synthesizing more complex peptide structures or modifying the compound for specific therapeutic applications .

Boc-L-4-Methylbenzyl-L-Penicillamine exhibits significant biological activity due to its structural features:

  • Chelating Properties: Like its parent compound, penicillamine, this derivative acts as a chelator for heavy metals such as lead and mercury, aiding in detoxification processes.
  • Anti-inflammatory Effects: It has been shown to modulate immune responses, potentially useful in treating autoimmune diseases like rheumatoid arthritis .
  • Antioxidant Activity: The thiol group provides antioxidant properties, which may contribute to cellular protection against oxidative stress.

Research indicates that these activities make Boc-L-4-Methylbenzyl-L-Penicillamine a candidate for further studies in therapeutic contexts .

The synthesis of Boc-L-4-Methylbenzyl-L-Penicillamine typically involves several key steps:

  • Protection of the Thiol Group: The thiol moiety of penicillamine is protected using the 4-methylbenzyl group to prevent unwanted side reactions during synthesis.
  • Boc Protection: The amino group is then protected with the Boc group to stabilize the compound during subsequent reactions.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

This method allows for the efficient production of Boc-L-4-Methylbenzyl-L-Penicillamine while minimizing racemization and side reactions .

Boc-L-4-Methylbenzyl-L-Penicillamine has several notable applications:

  • Peptide Synthesis: Its use as a building block in peptide synthesis allows for the creation of complex molecules with potential therapeutic effects.
  • Research Tool: The compound serves as a model for studying thiol chemistry and its biological implications.
  • Therapeutic Agent: Due to its chelating and anti-inflammatory properties, it holds promise for applications in treating heavy metal poisoning and autoimmune diseases .

Interaction studies involving Boc-L-4-Methylbenzyl-L-Penicillamine focus on its ability to bind metal ions and interact with biological macromolecules:

  • Metal Ion Binding: Studies have demonstrated that this compound effectively binds to various metal ions, facilitating their removal from biological systems.
  • Protein Interactions: Research into how this derivative interacts with proteins could reveal insights into its mechanism of action in modulating immune responses and inflammation.

These studies are crucial for understanding how Boc-L-4-Methylbenzyl-L-Penicillamine can be utilized in therapeutic settings .

Boc-L-4-Methylbenzyl-L-Penicillamine shares structural similarities with other compounds derived from penicillamine or related amino acids. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
L-PenicillamineContains a free thiol groupEstablished chelating agent
D-PenicillamineDimethylated form of penicillamineReduced side effects compared to L-form
Boc-S-4-Methoxybenzyl-L-PenicillamineSimilar structure but with methoxy groupDifferent electronic properties affecting reactivity
Boc-CysteineContains a free thiol groupKnown for antioxidant properties

Boc-L-4-Methylbenzyl-L-Penicillamine is unique due to its specific substitution pattern and protective groups, which enhance its stability and reactivity compared to other derivatives. This specificity may lead to distinct biological activities and applications not present in similar compounds .

The discovery of penicillamine in 1943 marked a turning point in chelation therapy, particularly for Wilson’s disease. However, its utility in peptide synthesis remained limited due to reactive thiol and amine groups prone to oxidation and racemization. The introduction of the Boc protection strategy in the 1960s revolutionized solid-phase peptide synthesis (SPPS), allowing selective deprotection of amino acids during chain elongation. Boc-L-4-Methylbenzyl-L-Penicillamine emerged as a specialized derivative designed to address penicillamine’s instability. By incorporating the Boc group at the α-amino position and the 4-methylbenzyl moiety at the thiol, chemists achieved orthogonal protection critical for synthesizing complex peptides.

Table 1: Physicochemical Properties of Boc-L-4-Methylbenzyl-L-Penicillamine

PropertyValue
Molecular FormulaC₁₈H₂₇NO₄S
Molecular Weight353.2 g/mol
Protection GroupsBoc (α-amine), 4-MeBzl (thiol)
SolubilityDMSO, DMF, Chlorinated Solvents
StabilityAir-sensitive (thiol oxidation)

Position in Medicinal Chemistry Research

Boc-L-4-Methylbenzyl-L-Penicillamine serves as a linchpin in designing therapeutics with enhanced stability and bioavailability. Its applications include:

  • Anticancer Agents: As an intermediate, it facilitates the synthesis of penicillamine-containing peptides that disrupt metalloproteinase activity in tumor microenvironments. For instance, derivatives targeting Aurora kinases—key regulators of mitosis—have shown IC₅₀ values in the micromolar range.
  • Chiral Ligands: The compound’s stereochemical integrity enables its use in asymmetric catalysis, producing enantiomerically pure pharmaceuticals.
  • Antioxidant Research: The protected thiol group mimics glutathione’s redox activity, making it valuable in studying oxidative stress pathways.

Significance in Peptide Chemistry

In SPPS, Boc-L-4-Methylbenzyl-L-Penicillamine addresses two critical challenges:

  • Racemization Suppression: The 4-MeBzl group stabilizes the thiol moiety, preventing β-elimination and racemization during coupling steps.
  • Orthogonal Deprotection: The Boc group is cleaved with trifluoroacetic acid (TFA), while the 4-MeBzl remains intact until final HF-mediated resin cleavage, ensuring stepwise synthesis.

Table 2: Comparative Protection Strategies in Penicillamine Derivatives

DerivativeProtection SchemeStability Profile
Boc-Pen(4-MeBzl)-OHBoc (amine), 4-MeBzl (thiol)High (Boc: acid-labile)
Fmoc-Pen(Trt)-OHFmoc (amine), Trt (thiol)Moderate (Trt: TFA-labile)
Penicillamine Free BaseUnprotectedLow (prone to oxidation)

XLogP3

3.7

Dates

Last modified: 08-15-2023

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